molecular formula C₂₁H₂₀ClNO₅ B1142177 (S,S)-Asenapine Maleate CAS No. 135883-08-8

(S,S)-Asenapine Maleate

Cat. No. B1142177
M. Wt: 401.84
InChI Key:
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Description

Synthesis Analysis

Research into the optimization of asenapine maleate's solubility and bioavailability involves the development of various formulations, such as nanoliposomes, solid lipid nanoparticles, and nanostructured lipid carriers. These advanced delivery systems are designed to improve the drug's pharmacokinetic profile and increase its therapeutic efficacy by facilitating better absorption and sustained release mechanisms.

Molecular Structure Analysis

The molecular structure of asenapine maleate plays a crucial role in its interaction with various biological targets. It has a complex pharmacological profile, interacting with multiple dopamine, serotonin, and adrenergic receptor subtypes, which contributes to its antipsychotic and antimanic effects. The drug's structure is also critical in the development of co-crystals and other formulations aimed at enhancing its solubility and bioavailability.

Chemical Reactions and Properties

Asenapine maleate undergoes extensive first-pass metabolism, which significantly reduces its oral bioavailability. Research efforts focus on chemical modifications and the development of stable formulations that can bypass or mitigate the impact of metabolic degradation. This includes the exploration of co-crystal formation and the use of chemical enhancers in transdermal delivery systems.

Physical Properties Analysis

The physical properties of asenapine maleate, including its solubility and stability, are important considerations in the development of new formulations. Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to characterize the physical state of the drug in various delivery systems, providing insights into its behavior in biological environments.

Chemical Properties Analysis

Understanding the chemical properties of asenapine maleate, such as its interaction with excipients and its stability under different conditions, is essential for the development of effective pharmaceutical formulations. Stability-indicating methods, such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), are employed to ensure the quality and efficacy of the drug in its various formulations.

For further reading on the scientific research and advancements in the development and analysis of (S,S)-Asenapine Maleate, refer to the following sources:

Scientific Research Applications

Analytical Method Development

Asenapine maleate, a second-generation atypical antipsychotic, is used for treating schizophrenia. A critical review highlighted the necessity for robust, precise, and accurate methods for its quantification in various sample matrices. Reverse-phase HPLC with UV detection is commonly used for estimating asenapine maleate in formulations, while mass spectrometry is preferred for its quantification in biological matrices. This review emphasized the need for more scientific and risk-based approaches for analytical method development for asenapine maleate (Kotak et al., 2021).

Enhancement of Bioavailability and Transdermal Delivery

Research on nano-transfersomal formulations aimed to enhance the bioavailability of asenapine maleate via the transdermal route. This study focused on improving skin permeation using a combination of chemical and nano-carrier-based approaches. The results showed significant increases in bioavailability when applied transdermally compared to the oral route, indicating a successful dual strategy for permeation enhancement (Shreya et al., 2016).

Co-Crystals for Enhanced Solubility and Bioavailability

A study validated an RP-HPLC method for determining asenapine maleate in dissolution media, aiming to enhance its solubility and bioavailability. Co-crystals with different co-formers were prepared, showing enhanced in vitro dissolution compared to unprocessed drugs. This approach could significantly improve the oral bioavailability of asenapine maleate (Al-Nimry & Khanfar, 2021).

Novel Formulations for Schizophrenia Treatment

Invasomal nanovesicles were designed for the transdermal delivery of asenapine maleate, aimed at providing a sustained action for chronic schizophrenia treatment. The study showed that transdermal invasomes had a higher bioavailability and sustained release over 72 hours, potentially reducing dosing frequency and increasing patient adherence (El-Tokhy et al., 2021).

Improved Nasal Gel Formulations

Research on thermo-responsive in situ nasal gel containing asenapine maleate-hydroxyl propyl β cyclodextrin inclusion complex aimed to enhance solubility and bioavailability. The nasal gel showed improved locomotor activity in rats and a significant increase in bioavailability by the nasal route, demonstrating the potential for more effective schizophrenia treatment (Kulkarni & Avachat, 2017).

Neurological Effects and Low Frequency Oscillation

A study on the impact of asenapine maleate on low-frequency neural oscillatory activity in a neurodevelopmental model of schizophrenia found that it normalized low-frequency spectral power deficits in the prefrontal cortex. This supports the idea that antipsychotic-induced amelioration of delta coherence and power may be important for therapeutic efficacy in treating cognitive deficits inherent in schizophrenia (Nelong et al., 2019).

Safety And Hazards

This involves a description of any risks associated with handling or using the compound, including toxicity data and recommended safety precautions.


Future Directions

This involves a discussion of areas for future research, such as potential applications of the compound or unanswered questions about its properties or behavior.


properties

CAS RN

135883-08-8

Product Name

(S,S)-Asenapine Maleate

Molecular Formula

C₂₁H₂₀ClNO₅

Molecular Weight

401.84

synonyms

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate;  trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; 

Origin of Product

United States

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